

Optimal In Vitro Use of VO-Ohpic Trihydrate: A Guide for Researchers

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

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Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

VO-Ohpic trihydrate is a potent and highly selective cell-permeable inhibitor of the tumor suppressor phosphatase and tensin homolog (PTEN). Its ability to specifically target PTEN's lipid phosphatase activity makes it an invaluable tool for in vitro studies aimed at understanding the intricacies of the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes, including cell growth, proliferation, survival, and apoptosis. This document provides a comprehensive guide to the optimal use of **VO-Ohpic trihydrate** in in vitro settings, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

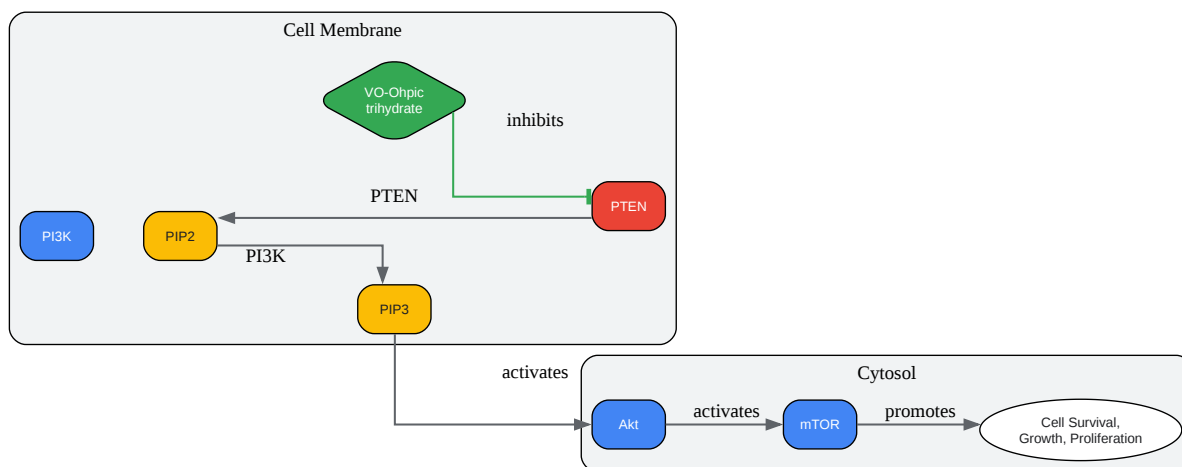
Data Summary: Effective Concentrations and IC50 Values

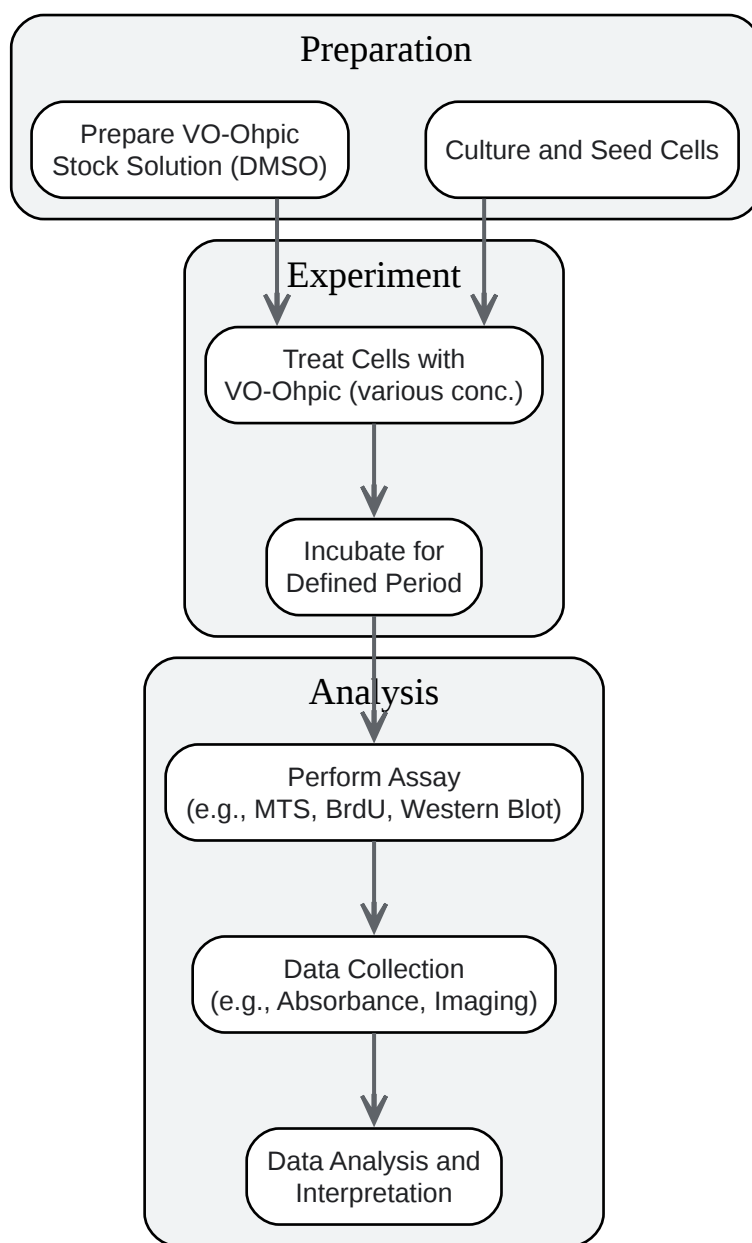
The efficacy of **VO-Ohpic trihydrate** as a PTEN inhibitor has been demonstrated across various in vitro models. The half-maximal inhibitory concentration (IC50) for PTEN is consistently reported in the low nanomolar range, highlighting its potency. The optimal concentration for in vitro studies, however, can vary depending on the cell type, experimental duration, and the specific endpoint being measured.

Parameter	Value	Assay/Cell Type	Reference
IC50	35 nM	Recombinant PTEN (PIP3-based assay)	[1][2]
IC50	46 ± 10 nM	Recombinant PTEN (OMFP-based assay)	[1][3]
Kic (competitive inhibition constant)	27 ± 6 nM	Recombinant PTEN	[1][3]
Kiu (uncompetitive inhibition constant)	45 ± 11 nM	Recombinant PTEN	[1][3]
Effective Concentration for Akt Phosphorylation	Saturation at 75 nM	NIH 3T3 and L1 fibroblasts	[4]
Concentration for Cell Viability/Proliferation Inhibition	0 - 5 µM	Human hepatocellular carcinoma cell lines (Hep3B, PLC/PRF/5)	[5][6]
Concentration for Senescence Induction	500 nM	Hep3B cells	[6]
Concentration for Chondrocyte Protection	0.1 - 10 µM	Endplate chondrocytes	[7]

Mechanism of Action: PTEN Inhibition and Downstream Signaling

VO-Ohpic trihydrate functions as a reversible, non-competitive inhibitor of PTEN.[3][8] By inhibiting PTEN, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). The resulting accumulation of PIP3 at the cell membrane leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival, growth, and proliferation. [2][5]





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